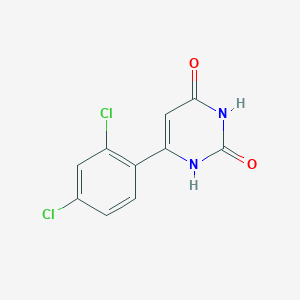

6-(2,4-Dichlorphenyl)pyrimidin-2,4(1H,3H)-dion

Übersicht

Beschreibung

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione molecule contains this pyrimidine ring, with a dichlorophenyl group attached at the 6-position.Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

6-(2,4-Dichlorphenyl)pyrimidin-2,4(1H,3H)-dion: und seine Derivate wurden auf ihr Potenzial als Antitumormittel untersucht. Diese Verbindungen sind dafür bekannt, verschiedene Kinasen zu hemmen, die an der Zellzyklusregulation beteiligt sind, wie z. B. CDK2 und CDK6 . Durch die Interferenz mit diesen kritischen Enzymen können sie die Proliferation von Krebszellen stoppen, was einen gezielten Ansatz zur Krebstherapie bietet.

Antimikrobielle Eigenschaften

Pyrimidinderivate zeigen ein breites Spektrum an biologischen Aktivitäten, einschließlich antimikrobieller Wirkungen . Die Dichlorphenylgruppe, die an den Pyrimidinring gebunden ist, kann die Fähigkeit der Verbindung verbessern, mit bakteriellen Enzymen oder DNA zu interagieren, was zu einem potenziellen Einsatz bei der Behandlung bakterieller Infektionen führt.

Materialwissenschaftliche Anwendungen

In der Materialwissenschaft können die chemischen Eigenschaften von Pyrimidinderivaten, wie z. B. This compound, zur Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften genutzt werden. Diese Materialien könnten zur Herstellung neuartiger Sensoren, Beschichtungen oder als Teil komplexer molekularer Anordnungen verwendet werden .

Landwirtschaftliche Forschung

Die Rolle von Pyrimidinderivaten in der landwirtschaftlichen Forschung ist noch im Entstehen. Ihr Potenzial liegt jedoch in der Entwicklung neuer Pestizide oder Herbizide, da sie biologisch aktiv sind. Die strukturelle Modifikation solcher Verbindungen kann zu Produkten führen, die selektiver und umweltfreundlicher sind .

Biochemische Forschung

In der Biochemie dient This compound als Gerüst für die Synthese von Verbindungen, die biochemische Pfade modulieren können. Beispielsweise können sie so konzipiert werden, dass sie die Signaltransduktion oder Stoffwechselprozesse innerhalb von Zellen beeinflussen, was entscheidend für das Verständnis zellulärer Mechanismen und die Entwicklung therapeutischer Strategien ist .

Chemieingenieurwesen

Aus der Sicht des Chemieingenieurwesens beinhaltet die Synthese und Manipulation von Pyrimidinderivaten wie This compound fortschrittliche Techniken wie die Organolithiumchemie. Dies ermöglicht die regioselektive Einführung verschiedener funktioneller Gruppen, wodurch die Produktion einer breiten Palette von Verbindungen mit gewünschten Eigenschaften für industrielle Anwendungen ermöglicht wird .

Zukünftige Richtungen

Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Further studies could also explore the potential applications of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione in various fields.

Wirkmechanismus

Target of Action

The primary target of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death in cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties for bioavailability .

Result of Action

The result of the compound’s action is a significant inhibition of the growth of cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Biochemische Analyse

Biochemical Properties

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins and biomolecules, such as glutathione, which is involved in cellular antioxidant defense . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases where cell cycle regulation is disrupted.

Cellular Effects

The effects of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, the compound exhibits cytotoxic effects, leading to reduced cell viability and induction of apoptosis . It influences cell signaling pathways by inhibiting CDK2, which in turn affects the progression of the cell cycle. Furthermore, the compound has been observed to alter gene expression patterns, particularly those related to cell proliferation and apoptosis . These cellular effects underscore its potential as a candidate for anticancer therapy.

Molecular Mechanism

At the molecular level, 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects primarily through enzyme inhibition. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells. Additionally, the compound’s interaction with glutathione suggests a role in modulating oxidative stress within cells . These molecular interactions provide a comprehensive understanding of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies indicate that its cytotoxic effects on cancer cells persist, leading to sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These dosage-dependent effects highlight the importance of optimizing the therapeutic window to maximize efficacy while minimizing toxicity.

Metabolic Pathways

6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may retain biological activity or be further conjugated for excretion. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects. These distribution patterns are critical for understanding its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . Within the nucleus, it interacts with CDK2 and other nuclear proteins, influencing cell cycle regulation and gene expression. In the cytoplasm, it modulates oxidative stress by interacting with glutathione. These localization patterns are essential for its biological activity and therapeutic applications.

Eigenschaften

IUPAC Name |

6-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXADCNWTOACQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

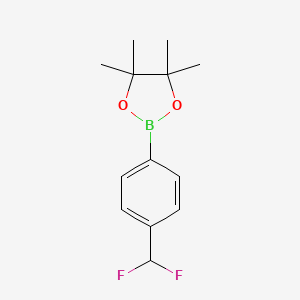

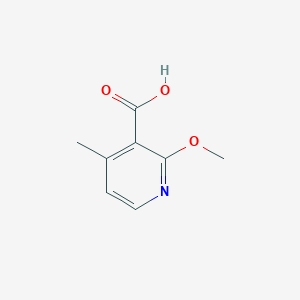

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)

![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)

![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)

![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)

![5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid](/img/structure/B1466989.png)